molecular formula C10H13FO B3041442 1-(4-Fluorophenyl)-2-methylpropan-2-ol CAS No. 2928-17-8

1-(4-Fluorophenyl)-2-methylpropan-2-ol

Cat. No. B3041442
CAS RN: 2928-17-8
M. Wt: 168.21 g/mol
InChI Key: DWRIANGNJXQAAT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-methylpropan-2-ol, also known as 4-fluorophenyl-2-methylpropan-2-ol (FPMP), is a synthetic compound that is used in a variety of scientific research applications. It is a colorless liquid that has a faint odor and is miscible in water. FPMP is a versatile compound that has been used in numerous laboratory experiments due to its unique properties.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Syntheses and Analytical Characterizations: Research has been conducted on substances based on the 1,2-diarylethylamine template, such as 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine, for various potential clinical applications. These studies involve comprehensive analytical characterizations using mass spectrometry, chromatography, and spectroscopy techniques (Dybek et al., 2019).

Antipsychotic Potential

  • Novel Antipsychotic Agents: A study on 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are derivatives involving fluorophenyl groups, indicated potential antipsychotic applications. These compounds, like known antipsychotics, affected locomotion in animal models without interacting with dopamine receptors (Wise et al., 1987).

Antiallergy Activity

  • Antiallergy Properties: Research on 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives, including compounds with a 4-fluorophenyl group, revealed significant antiallergy activity in rats and guinea pigs. This study highlights the potential of these compounds in allergy treatments (Walsh et al., 1990).

Cardiovascular Function Influence

  • Cardiovascular Functions: A study synthesized aryloxyaminopropanols with fluorophenyl groups to evaluate their influence on cardiovascular functions like hypertension and ischemic cardiac disease. These compounds showed effects on heart rate and vasodilation in animal models (Goněc et al., 2008).

Crystal Structure Analysis

  • Crystallography and Structural Analysis: A new crystal of a compound with a 4-fluorophenyl group was prepared and analyzed, providing insights into molecular structure through X-ray crystallography and NMR (Yu, 2014).

Biofuel Production

  • Biofuel Production: In the context of biofuel production, the anaerobic production of 2-methylpropan-1-ol (isobutanol) using engineered enzymes and E. coli was explored. This study demonstrates the potential of certain fluorophenyl compounds in renewable energy sources (Bastian et al., 2011).

Antitumor Properties

  • Antitumor Agents

    The synthesis and preclinical evaluation of 2-fluorophenylquinolin-4-one derivatives showcased significant antitumor properties. These compounds showed potential as antitumor agents in cell lines and animal models (Chou et al., 2010).

  • Prodrugs of Antitumor Compounds

    Investigation into amino acid prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles revealed their potential as antitumor agents. These prodrugs regenerate their parent compound in vivo, demonstrating effectiveness against certain cancer cell lines (Bradshaw et al., 2002).

properties

IUPAC Name

1-(4-fluorophenyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRIANGNJXQAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2928-17-8
Record name 1-(4-Fluorophenyl)-2-methyl-2-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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